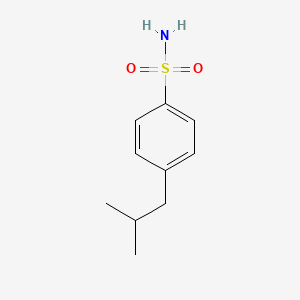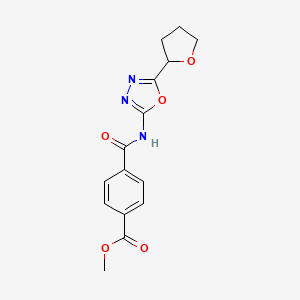![molecular formula C14H15ClN2O3 B2957200 3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1082898-11-0](/img/structure/B2957200.png)
3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C14H15ClN2O3 and its molecular weight is 294.74. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urease Inhibition
Compounds structurally related to the one , specifically indole-based hybrid oxadiazole scaffolds, have been synthesized and evaluated for their urease inhibitory potential. These molecules exhibited significant inhibition against the urease enzyme, with competitive inhibition mechanisms observed for some derivatives. This suggests their potential as therapeutic agents in drug design programs targeting urease-associated diseases (Nazir et al., 2018).
Acaricidal Activity
Oxadiazole derivatives have also shown promising results in pest control, specifically against Tetranychus urticae. Enantiomers of a compound with a similar oxadiazole framework demonstrated high ovicidal activity, indicating the potential for these compounds in developing new acaricides (Bosetti et al., 1994).
Anti-inflammatory and Analgesic Properties
The synthesis of oxadiazole derivatives, including those with a chlorophenyl group, has been linked to significant anti-inflammatory and analgesic activities. These compounds showed promising results in carrageenan-induced rat paw edema tests and acetic acid-induced writhing tests, suggesting their potential use in developing new anti-inflammatory and analgesic drugs (Husain et al., 2008).
Corrosion Inhibition
Quinoxaline-based propanones, closely related to the compound of interest, have been tested as inhibitors for mild steel corrosion in acidic environments. Experimental and computational studies confirmed their efficiency in reducing corrosion rates, indicating their potential application in industrial corrosion protection (Olasunkanmi & Ebenso, 2019).
Antimicrobial Activity
Synthesis and evaluation of oxadiazole derivatives have also shown antibacterial activity against both Gram-positive and Gram-negative bacteria strains. This suggests their potential application in developing new antimicrobial agents to combat bacterial infections (Rehman et al., 2016).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(2)13-16-17-14(20-13)11(7-12(18)19)9-4-3-5-10(15)6-9/h3-6,8,11H,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQHHDMLKCUCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C(CC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde](/img/structure/B2957117.png)
![N-(3,5-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2957119.png)
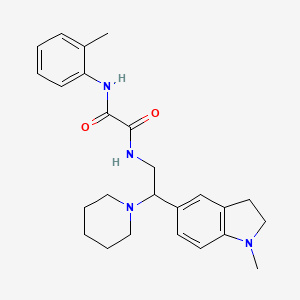
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2957123.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2957125.png)
![N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2957126.png)
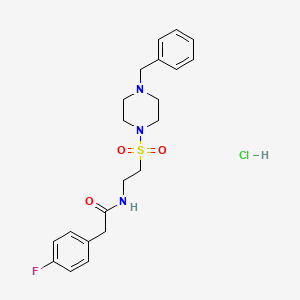

![Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2957132.png)
![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957133.png)
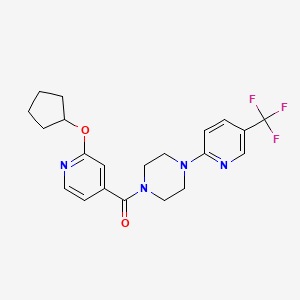
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2957135.png)
